Cas no 1823592-34-2 (1,2-Cyclopentanediol, 4-(2-aminoethyl)-)

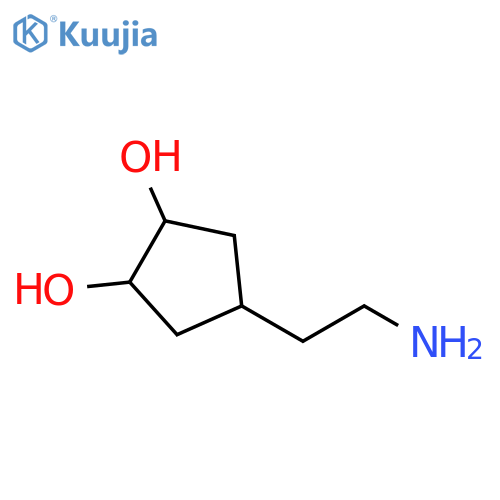

1823592-34-2 structure

商品名:1,2-Cyclopentanediol, 4-(2-aminoethyl)-

CAS番号:1823592-34-2

MF:C7H15NO2

メガワット:145.199502229691

CID:5103670

1,2-Cyclopentanediol, 4-(2-aminoethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,2-Cyclopentanediol, 4-(2-aminoethyl)-

-

- インチ: 1S/C7H15NO2/c8-2-1-5-3-6(9)7(10)4-5/h5-7,9-10H,1-4,8H2

- InChIKey: XEFRGPKYCADAGM-UHFFFAOYSA-N

- ほほえんだ: C1(O)CC(CCN)CC1O

1,2-Cyclopentanediol, 4-(2-aminoethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7681722-0.5g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 0.5g |

$946.0 | 2025-03-21 | |

| Enamine | EN300-7681722-2.5g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 2.5g |

$1931.0 | 2025-03-21 | |

| Enamine | EN300-7681722-5.0g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 5.0g |

$2858.0 | 2025-03-21 | |

| Enamine | EN300-7681722-0.1g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 0.1g |

$867.0 | 2025-03-21 | |

| Enamine | EN300-7681722-10.0g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 10.0g |

$4236.0 | 2025-03-21 | |

| Enamine | EN300-7681722-0.05g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 0.05g |

$827.0 | 2025-03-21 | |

| Enamine | EN300-7681722-0.25g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 0.25g |

$906.0 | 2025-03-21 | |

| Enamine | EN300-7681722-1.0g |

4-(2-aminoethyl)cyclopentane-1,2-diol |

1823592-34-2 | 95.0% | 1.0g |

$986.0 | 2025-03-21 |

1,2-Cyclopentanediol, 4-(2-aminoethyl)- 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1823592-34-2 (1,2-Cyclopentanediol, 4-(2-aminoethyl)-) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量